Gonadorelin - 9034-40-6

Gonadorelin

Catalog Number: EVT-304839
CAS Number: 9034-40-6
Molecular Formula: C55H75N17O13
Molecular Weight: 1182.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gonadorelin is another name for gonadotropin-releasing hormone (GnRH). It is a synthetic decapeptide prepared using solid phase peptide synthesis. GnRH is responsible for the release of follicle stimulating hormone and leutinizing hormone from the anterior pituitary.
A decapeptide that stimulates the synthesis and secretion of both pituitary gonadotropins, LUTEINIZING HORMONE and FOLLICLE STIMULATING HORMONE. GnRH is produced by neurons in the septum PREOPTIC AREA of the HYPOTHALAMUS and released into the pituitary portal blood, leading to stimulation of GONADOTROPHS in the ANTERIOR PITUITARY GLAND.
Source and Classification

Gonadorelin is classified as a biotech product and falls under the category of protein-based therapies. It is recognized as an investigational drug and has been approved for veterinary use . The compound is synthesized through solid-phase peptide synthesis, allowing for precise control over its amino acid sequence and modifications .

Synthesis Analysis

Methods of Synthesis

Gonadorelin can be synthesized using various methods, with solid-phase peptide synthesis being the most common. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods which enhance reaction rates and yields. A typical process involves:
    • Starting with Fmoc-D-Ala-Wang resin as a carrier.
    • Reacting with an activated protected amino acid solution to form a precursor peptide.
    • Removing protective groups and performing N-terminal acetylation.
    • Cleaving the peptide from the resin and purifying it using reversed-phase high-performance liquid chromatography .
  2. Gradient Elution Purification: To achieve high purity levels, gonadorelin undergoes gradient elution purification through solid-phase extraction columns followed by reversed-phase chromatography .

Technical Details

The synthesis typically involves:

  • Condensation Reaction: Lasting 20-30 minutes, followed by microwave irradiation for 20-30 seconds.
  • Purification Steps: Utilizing techniques like reversed-phase high-performance liquid chromatography to isolate the desired product with yields often exceeding 90% .
Molecular Structure Analysis

Structure

Gonadorelin's molecular structure comprises ten amino acids, featuring a pyroglutamic acid at the N-terminus and an amidated C-terminus. This structure is crucial for its biological activity and stability .

Data

  • Molecular Formula: Not explicitly available but can be derived from its sequence.
  • Isoelectric Point: Approximately 9, indicating its basic nature in physiological conditions .
  • Absorbance Characteristics: Displays peaks at 280 nm due to aromatic residues, particularly tryptophan and tyrosine, which are integral to its detection in analytical methods .
Chemical Reactions Analysis

Reactions Involved

Gonadorelin primarily functions through receptor-mediated interactions in the pituitary gland, leading to the release of gonadotropins. The key reactions include:

  • Binding Reactions: Gonadorelin binds to specific receptors on gonadotrope cells, triggering intracellular signaling cascades.
  • Release Mechanism: This binding stimulates the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone into circulation .

Technical Details

The efficacy of gonadorelin in stimulating hormone release has been demonstrated through various assays, including competitive binding assays and bioassays that measure hormone levels post-administration.

Mechanism of Action

Gonadorelin exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary cells. This interaction activates adenylate cyclase via G-proteins, increasing cyclic adenosine monophosphate levels, which in turn promotes the release of luteinizing hormone and follicle-stimulating hormone.

Process Data

The mechanism can be summarized as follows:

  1. Receptor Activation: Gonadorelin binds to its receptor.
  2. Signal Transduction: Activation of G-proteins leads to increased cyclic adenosine monophosphate.
  3. Hormone Release: Enhanced secretion of luteinizing hormone and follicle-stimulating hormone occurs within minutes .
Physical and Chemical Properties Analysis

Physical Properties

Gonadorelin is typically presented as a white to off-white powder. It is soluble in water but may require specific pH adjustments for optimal solubility.

Chemical Properties

  • Stability: Gonadorelin is stable under refrigerated conditions but may degrade under prolonged exposure to heat or light.
  • pH Sensitivity: Its solubility and stability can vary significantly with changes in pH, necessitating careful formulation considerations during storage and administration.

Relevant data indicates that proper handling can maintain its integrity for extended periods, essential for clinical applications .

Applications

Gonadorelin has several scientific uses, including:

  1. Diagnostic Testing: Used to assess pituitary function by measuring responses in luteinizing hormone and follicle-stimulating hormone levels following administration.
  2. Fertility Treatments: Employed in protocols aimed at inducing ovulation or regulating menstrual cycles in women undergoing assisted reproductive technologies.
  3. Veterinary Medicine: Utilized in livestock management to synchronize estrus cycles .
Introduction to Gonadorelin in Neuroendocrine Research

Gonadorelin (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), a synthetic decapeptide identical to endogenous gonadotropin-releasing hormone (GnRH), serves as a cornerstone in neuroendocrine research and therapeutic applications. This hypothalamic neurohormone orchestrates the hypothalamic-pituitary-gonadal (HPG) axis by stimulating pituitary secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Its molecular architecture—featuring conserved N- (pGlu¹-His²-Trp³-Ser⁴) and C-terminal (Pro⁹-Gly¹⁰-NH₂) domains alongside a variable mid-region (Tyr⁵-Gly⁶-Leu⁷-Arg⁸)—enables precise interaction with GnRH receptors (GnRH-R) [5] [6]. The peptide's vulnerability to enzymatic degradation at the Tyr⁵-Gly⁶ bond necessitates pulsed administration for physiological mimicry, distinguishing it from longer-acting analogues [5] [9].

Gonadorelin as a Prototypic Gonadotropin-Releasing Hormone (GnRH) Agonist

Gonadorelin functions as a pure GnRH receptor agonist by binding to G-protein coupled receptors (GPCRs) on pituitary gonadotropes. This binding activates the phospholipase C (PLC) pathway, triggering inositol trisphosphate (IP₃)-mediated calcium release and diacylglycerol (DAG)-dependent protein kinase C (PKC) activation. The signaling cascade culminates in the exocytosis of LH and FSH storage granules within minutes [6] [10].

Structurally, Gonadorelin's β-turn conformation (stabilized by Gly⁶) positions its "message" (N-terminal) and "address" (C-terminal) domains for optimal receptor engagement. This configuration explains its bioequivalence to endogenous GnRH, contrasting with superagonists containing D-amino acids at position 6 that resist degradation [4] [6].

Evolutionary insights reveal remarkable conservation:

  • Mammals: Identical decapeptide sequence across humans, bovines, and rodents
  • Teleosts: Variant forms (e.g., salmon GnRH) with His⁵, Trp⁷, Tyr⁸ substitutions
  • Primitive vertebrates: Lamprey GnRH-III (His⁵-Asp⁶) showing divergent functionality [2] [4]

Table 1: Structural Conservation of GnRH Isoforms [2] [4] [6]

Species/FormAmino Acid SequenceKey Variations
Human GnRH (Gonadorelin)pGlu-HWSYGLRP-GlyNH₂Prototype agonist
Chicken GnRH-IIpGlu-HWSHGWYP-GlyNH₂His⁵, Trp⁷, Tyr⁸
Sea Lamprey GnRH-IIIpGlu-HWSHDWLP-GlyNH₂His⁵, Asp⁶, Leu⁷
Catfish GnRHpGlu-HWSHGWYN-GlyNH₂His⁵, Trp⁷, Asn⁸

Biosynthetic Pathways and Hypothalamic Regulation of Endogenous GnRH

Endogenous GnRH biosynthesis initiates with transcription of the GNRH1 gene (chromosome 8p21-p11.2), yielding a 92-amino-acid preprohormone. Post-translational processing involves:

  • Signal peptide cleavage (aa 1-23)
  • Proteolytic liberation of GnRH (aa 24-33) and GnRH-associated peptide (GAP, aa 37-92)
  • C-terminal amidation and N-terminal pyroglutamation [1] [7]

Table 2: Key Stages in GnRH Biosynthesis [1] [7]

Biosynthetic StageMolecular ProcessRegulatory Factors
TranscriptionGNRH1 gene activationCREB, Oct-1, steroid-responsive elements
Precursor ProcessingProhormone cleavage at dibasic sites (Lys-Arg)Prohormone convertases (PC1/3, PC2)
Post-Translational ModificationN-terminal pyroglutamation, C-terminal amidationGlutaminyl cyclase, peptidylglycine α-amidating monooxygenase
SecretionPulsatile exocytosisKisspeptin-driven depolarization, calcium influx

Hypothalamic neurons in the arcuate and preoptic nuclei coordinate pulsatile secretion (frequency: 60-120 min), governed by kisspeptin signaling and steroid feedback. Estrogen enhances GnRH pulse frequency via ERα receptors on kisspeptin neurons, while progesterone dampens it [7]. Intriguingly, high-molecular-weight immunoreactive forms (HMW-GnRH) detected in hypothalamic extracts suggest incomplete precursor processing under certain physiological states [1].

Molecular studies confirm that rat hypothalamic RNA hybridizes with oligodeoxynucleotide probes complementary to GnRH mRNA, validating ribosomal synthesis. Tritiated amino acid incorporation experiments further demonstrate de novo biosynthesis within hypothalamic perikarya [1].

Historical Evolution of Gonadorelin in Endocrine Therapeutics

Gonadorelin's therapeutic journey mirrors pivotal advances in peptide endocrinology:

  • 1971: Isolation and sequencing of porcine GnRH by Schally's team, confirming its decapeptide structure [5]
  • 1972: Synthesis of bioactive GnRH analogues using solid-phase peptide synthesis (SPPS) [5] [9]
  • 1978: Introduction of Factrel (Gonadorelin HCl) as the first commercial diagnostic for pituitary function [5]
  • 1980s: Development of pulsatile infusion pumps (Lutrepulse) enabling physiologic hormone restoration in hypothalamic amenorrhea [9]

Table 3: Historical Milestones in Gonadorelin Development [3] [5] [9]

YearMilestoneSignificance
1971Endogenous GnRH isolationStructural foundation for synthetic analogues
1978FDA approval of Factrel®First diagnostic tool for pituitary gonadotrope function
1984Pulsatile infusion protocolsEnabled ovulation induction in hypothalamic amenorrhea
1992Recombinant expression systemsImproved purity and batch-to-batch consistency

The discovery of extrapituitary GnRH expression (e.g., in gonads, placenta) expanded therapeutic paradigms. Unlike superagonists that desensitize receptors, Gonadorelin's short half-life (10-40 min) necessitates pulsatile delivery, preserving physiological feedback loops [6] [9]. Veterinary applications emerged concurrently, with formulations like Cystorelin gaining approval for ovarian cyst management in dairy cattle [5] [6].

Evolutionary perspectives clarify Gonadorelin's therapeutic precision:

"The coordinated evolutionary selection of amino acids participating in binding GnRH has resulted in such perfection that no substitution with a natural amino acid in any position improves binding potency" [4].

This biochemical optimization underpins Gonadorelin's enduring role as the reference standard for GnRH bioactivity assessment, despite subsequent development of longer-acting analogues.

Properties

CAS Number

9034-40-6

Product Name

Gonadorelin

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C55H75N17O13

Molecular Weight

1182.3 g/mol

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)

InChI Key

XLXSAKCOAKORKW-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Solubility

5.88e-02 g/L

Synonyms

Cystorelin
Dirigestran
Factrel
FSH Releasing Hormone
FSH-Releasing Hormone
Gn-RH
GnRH
Gonadoliberin
Gonadorelin
Gonadorelin Acetate
Gonadorelin Hydrochloride
Gonadotropin Releasing Hormone
Gonadotropin-Releasing Hormone
Kryptocur
LFRH
LH FSH Releasing Hormone
LH Releasing Hormone
LH-FSH Releasing Hormone
LH-Releasing Hormone
LH-RH
LHFSH Releasing Hormone
LHFSHRH
LHRH
Luliberin
Luteinizing Hormone Releasing Hormone
Luteinizing Hormone-Releasing Hormone
Releasing Hormone, LHFSH

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.